6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The compound 6-oxo-5,6-dihydrodioxolo[4,5-g]quinoline-7-carbaldehyde belongs to the quinoline family of heterocyclic compounds. Its systematic name is derived from the fused bicyclic system comprising a quinoline core (a benzene ring fused to a pyridine ring) and a dioxolo (1,3-dioxolane) substituent. The numbering follows IUPAC guidelines, with the quinoline ring designated as positions 1–9 and the dioxole ring as positions 4–5 and 9–10. Key functional groups include:
- Oxidation state : A saturated 5,6-dihydroquinoline ring at positions 5 and 6, with a ketone group at position 6.
- Dioxolo substituent : A 1,3-dioxolane ring fused to the quinoline at positions 4 and 5, forming the [4,5-g] bridge.
- Carbaldehyde group : An aldehyde (-CHO) substituent at position 7 of the quinoline ring.
The molecular formula is C₁₁H₇NO₄ , with a molecular weight of 217.18 g/mol.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be drawn from structurally related dihydroquinoline derivatives. For example, hexahydroquinoline analogs often adopt twisted-boat conformations in their cyclohexene rings, with puckering parameters (Cremer-Pople parameters) influencing packing arrangements.
In the absence of direct crystallographic data, computational modeling or experimental studies would be required to determine:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aldehyde (C=O) | ~2820 (stretch), ~1720 (stretch) |
| Ketone (C=O) | ~1680–1700 |
| C-O-C (dioxolo) | ~1250–1300 |
Mass Spectrometry (MS)
The molecular ion peak would appear at m/z 217.18 (C₁₁H₇NO₄⁺), with fragmentations expected at:
Tautomeric Forms and Conformational Dynamics
The compound exhibits potential for tautomerism due to its conjugated systems:
- Enol-Keto Tautomerism : The 6-oxo group may participate in keto-enol equilibria, though the stability of the keto form is favored by conjugation with the aromatic system.
- Conformational Flexibility : The 5,6-dihydroquinoline ring adopts a non-planar conformation, with possible chair or boat-like arrangements influenced by steric and electronic factors.
Key Factors Influencing Tautomerism :
- Solvent polarity : Polar solvents stabilize the keto form via solvation of the carbonyl group.
- Temperature : Higher temperatures may shift equilibria toward more stable tautomers.
Properties
IUPAC Name |
6-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-4-7-1-6-2-9-10(16-5-15-9)3-8(6)12-11(7)14/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECNOLILDQPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The quinoline core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol.
Scientific Research Applications
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Nalidixic Acid: Another quinoline compound used as an antibacterial agent.
Uniqueness
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is unique due to its specific structural features, such as the fused dioxolo ring and the aldehyde group
Biological Activity
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde (CAS Number: 462068-15-1) is a complex organic compound characterized by its unique structure that integrates a quinoline core with a dioxolo ring and an aldehyde functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antibacterial and antiviral applications.
- Molecular Formula: C₁₁H₇NO₄
- Molecular Weight: 217.18 g/mol
- MDL Number: MFCD02596873
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Hazard Classification | Irritant |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often requiring catalysts and specific solvents to enhance yield and purity. Key reactions include:
- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction: Can be reduced to form alcohol derivatives.
- Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Antibacterial Properties
Research indicates that compounds related to the quinoline structure exhibit significant antibacterial activity. For instance, derivatives of quinoline have been shown to inhibit bacterial growth effectively. A study evaluating various quinoline derivatives found that certain modifications led to enhanced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Quinoline derivatives are also noted for their antiviral properties. Specifically, some studies have highlighted their potential as inhibitors of HIV integrase (IN), which is crucial for the replication of HIV. The mechanism involves binding to the active site of the integrase enzyme, thereby blocking its activity .
Case Studies
-
Antibacterial Evaluation:
- A series of synthesized quinoline derivatives were tested for minimum inhibitory concentration (MIC) against various bacterial strains. The results showed that modifications in the structure significantly affected antibacterial activity, with some compounds exhibiting MIC values as low as 10 µg/mL against resistant strains .
- Docking Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Oxolinic Acid | Antibacterial | Effective against Gram-negative bacteria |
| Nalidixic Acid | Antibacterial | Widely used in clinical settings |
| 6-Oxo-5,6-dihydroquinoline | Antiviral | Potential as an HIV integrase inhibitor |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde, and what intermediates are critical?
- Methodological Answer : The synthesis typically begins with functionalized quinoline precursors. For example, cyclopropane-substituted quinolines (e.g., 1-cyclopropyl derivatives) are synthesized via nucleophilic substitution or Friedländer condensation. Key intermediates include ethyl 4-oxo-quinoline-3-carboxylate derivatives, where regioselective introduction of substituents (e.g., dioxolo groups) is achieved using alkoxy or halogenated reagents. Oxidation of the 7-position to a carbaldehyde group often employs mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons in the dioxolo ring show splitting patterns consistent with adjacent substituents.
- IR : Stretching vibrations for the carbonyl (C=O) group (1650–1750 cm) and aldehyde (C=O) (1700–1725 cm) confirm functional groups.
- MS : Molecular ion peaks (e.g., m/z 202.1 or 172.0) and fragmentation patterns (e.g., loss of CO or CHO groups) validate the core structure .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted quinoline derivatives like this compound be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:
- Electron-directing groups : Substituents like fluorine at the 6-position (electron-withdrawing) direct electrophilic attacks to specific ring positions.
- Protecting groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) ensures selective functionalization.
- Catalytic systems : Transition metal catalysts (e.g., Pd/C) enable selective cross-coupling reactions at less reactive positions .
Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in the crystallographic packing and stability of this compound?
- Methodological Answer : X-ray crystallography reveals that C–H⋯O and C–H⋯π interactions between the aldehyde group and adjacent quinoline rings stabilize the crystal lattice. These interactions influence solubility and melting point. Computational modeling (e.g., DFT) can predict packing efficiency by analyzing bond lengths and angles in the solid state .
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Cross-validation using multiple techniques is essential:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons unambiguously.
- Isotopic labeling : - or -labeled analogs clarify ambiguous peaks in complex spectra.
- High-resolution MS (HRMS) : Confirms molecular formulas when low-resolution MS data are inconclusive .
Q. What experimental strategies optimize the yield of the aldehyde group during synthesis?
- Methodological Answer :
- Controlled oxidation : Use of Dess-Martin periodinane or Swern oxidation under anhydrous conditions minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the aldehyde intermediate.
- Temperature control : Low temperatures (−10°C to 0°C) prevent decarbonylation or polymerization of the aldehyde group .
Q. How can bioactivity assays be designed to evaluate the antibacterial potential of this compound?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to assess concentration-dependent effects.
- Resistance profiling : Compare efficacy against wild-type and fluoroquinolone-resistant strains to identify structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
